molecular formula C21H19N3O4S B2626700 (2E)-3-[2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]prop-2-enoic acid CAS No. 861211-11-2

(2E)-3-[2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]prop-2-enoic acid

Cat. No.: B2626700
CAS No.: 861211-11-2
M. Wt: 409.46
InChI Key: NQDFJAPLSBZEPY-RMKNXTFCSA-N
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Description

The compound "(2E)-3-[2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]prop-2-enoic acid" is a structurally complex molecule featuring:

  • A 1,3-thiazole ring substituted with a 4-methylphenyl group at position 2.
  • A nitro group at the para position of a benzene ring.
  • A prop-2-enoic acid backbone in the E-configuration, which is critical for its electronic and steric properties.

This compound belongs to a class of thiazole-containing derivatives known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its synthesis likely involves multi-step reactions, including thiazole ring formation, nitro group introduction, and amide/ester coupling, as inferred from analogous pathways in the literature .

Properties

IUPAC Name

(E)-3-[2-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethylamino]-5-nitrophenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-14-2-4-15(5-3-14)21-23-17(13-29-21)10-11-22-19-8-7-18(24(27)28)12-16(19)6-9-20(25)26/h2-9,12-13,22H,10-11H2,1H3,(H,25,26)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDFJAPLSBZEPY-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]prop-2-enoic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the 4-methylphenyl group. Subsequent steps include the attachment of the nitrophenyl group and the formation of the prop-2-enoic acid moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The process may also include purification steps such as crystallization, distillation, or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

(2E)-3-[2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which (2E)-3-[2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Purity/CAS No. Reference
(2E)-3-[2-(N-phenylacetamido)-1,3-thiazol-4-yl]prop-2-enoic acid C₁₄H₁₃N₃O₃S 304.75 Phenylacetamido group on thiazole; absence of nitro group Not specified
(2E)-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]prop-2-enoic acid C₁₃H₁₁NO₃S 277.30 4-methoxyphenyl on thiazole; methoxy instead of methyl 95% (CAS unspecified)
(2E)-3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid C₁₄H₁₂ClFNO₂ 295.70 Pyrazole core with chloro and fluorophenyl substituents Not specified
(2E)-3-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoic acid C₁₂H₈FNO₂S 265.26 Fluorophenyl on thiazole; lacks nitro and ethylamino groups 95% (CAS unspecified)
3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (9) C₂₀H₁₆N₄O₅S 440.43 Nitrobenzylidene moiety; thiazolidinone ring Synthesized
(a) Antimicrobial Activity
  • Compounds with nitro groups, such as 3-((5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (9), demonstrate moderate antimicrobial activity due to the electron-withdrawing nitro group enhancing electrophilic interactions with microbial targets .
  • Hydrazone derivatives with thiazole and nitro groups (e.g., MIC values: 0.39–0.78 µM) highlight the importance of the nitro-thiazole pharmacophore in disrupting bacterial cell walls .
(b) Anticancer Potential
  • The benzothiazole motif, as seen in 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine , is associated with antiproliferative activity by inhibiting kinases or DNA replication .
  • Fluorophenyl-substituted thiazoles (e.g., (2E)-3-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoic acid) show enhanced bioavailability compared to methylphenyl analogs, likely due to improved lipophilicity .
(c) Enzyme Inhibition
  • Thiazole-containing compounds like Bruchaprotafibum (a tyrosine phosphatase inhibitor) underscore the role of thiazole rings in binding enzyme active sites through sulfur-mediated interactions .

Physicochemical Properties

Property Target Compound (2E)-3-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoic acid 3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid
LogP (Predicted) 3.2 ± 0.5 2.8 ± 0.4 3.5 ± 0.6
Aqueous Solubility (mg/mL) 0.05 0.12 0.03
Hydrogen Bond Acceptors 6 4 7

Data inferred from structural analogs in .

Biological Activity

The compound (2E)-3-[2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]prop-2-enoic acid , a thiazole-based derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a thiazole moiety, which is known for various biological effects, including anti-inflammatory, anticancer, and neuroprotective activities.

Chemical Structure and Properties

The compound has the molecular formula C21H19N3O4SC_{21}H_{19}N_{3}O_{4}S and features a complex arrangement that includes a thiazole ring and a nitrophenyl group. This structural diversity is essential for its interaction with biological targets.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study on structurally similar compounds demonstrated that modifications in the thiazole ring can enhance antiproliferative activity against various cancer cell lines. For instance, compounds derived from 4-substituted methoxybenzoyl-aryl-thiazoles showed improved activity against melanoma and prostate cancer cells, transitioning from micromolar to low nanomolar ranges .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. In vitro studies have shown that some thiazole-based compounds possess potent AChE inhibitory activity with IC50 values in the low nanomolar range. These findings suggest that this compound may also exhibit similar properties, contributing to its potential as a therapeutic agent for neurodegenerative diseases .

The mechanism by which thiazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways. For example, studies have indicated that these compounds may inhibit tubulin polymerization, thereby disrupting cancer cell proliferation . Moreover, docking studies have revealed that the binding orientation of these compounds within the active site of AChE resembles that of established inhibitors like donepezil .

Table 1: Summary of Biological Activities

Activity TypeReference CompoundIC50 (nM)Relative Potency (%)
AChE InhibitionDonepezil10.99100
Thiazole Derivative 1Compound 10103.2453.27
Thiazole Derivative 2Compound 16108.9450
Anticancer ActivitySMART agentsLow nM rangeN/A

This table summarizes key findings related to the biological activities associated with thiazole derivatives, highlighting their potential as therapeutic agents.

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